Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate
Brand Name: Vulcanchem
CAS No.: 111787-84-9
VCID: VC20865256
InChI: InChI=1S/C14H13ClO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C
Molecular Formula: C14H13ClO3
Molecular Weight: 264.7 g/mol

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate

CAS No.: 111787-84-9

Cat. No.: VC20865256

Molecular Formula: C14H13ClO3

Molecular Weight: 264.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate - 111787-84-9

Specification

CAS No. 111787-84-9
Molecular Formula C14H13ClO3
Molecular Weight 264.7 g/mol
IUPAC Name ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate
Standard InChI InChI=1S/C14H13ClO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3
Standard InChI Key WIUJNWZGQYNXCF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C
Canonical SMILES CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C

Introduction

Chemical Identity and Physical Properties

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is characterized by its furan ring—a five-membered aromatic heterocycle containing oxygen—with a chlorophenyl substituent that enhances its chemical properties and potential biological activities. The compound features an ethyl ester group at the 3-position and a methyl group at the 2-position of the furan ring, creating a multifunctional molecule with diverse reactivity patterns.

The basic physicochemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number111787-84-9
Molecular FormulaC14H13ClO3
Molecular Weight264.7 g/mol
IUPAC Nameethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate
Standard InChIInChI=1S/C14H13ClO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3
Standard InChIKeyWIUJNWZGQYNXCF-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C

The structure comprises a furan core with strategically positioned functional groups that contribute to its chemical behavior and potential applications. The 4-chlorophenyl group at position 5 of the furan ring provides lipophilicity, while the ester group offers a site for potential functional group transformations.

Structural Characteristics

The molecular architecture of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate incorporates several important structural elements:

Furan Core

The central structural element is the furan heterocycle, a five-membered aromatic ring containing an oxygen atom. This aromatic heterocycle contributes to the compound's stability and provides a scaffold for the attachment of functional groups.

Substitution Pattern

The compound features a specific substitution pattern:

  • Position 2: Methyl group

  • Position 3: Ethyl carboxylate (ester) group

  • Position 5: 4-Chlorophenyl group

This particular arrangement of substituents creates a unique electronic distribution within the molecule, influencing its reactivity and potential biological interactions.

Functional Groups

The presence of multiple functional groups contributes to the compound's versatility:

  • The ethyl ester group provides a reactive site for hydrolysis and other transformations

  • The methyl substituent contributes to the electronic properties of the furan ring

  • The 4-chlorophenyl group introduces halogen chemistry and affects the compound's lipophilicity

Synthesis Methods

The synthesis of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate can be achieved through several routes, based on established methods for similar furoate esters.

Esterification of the Corresponding Acid

The most direct approach involves esterification of 5-(4-chlorophenyl)-2-methyl-3-furoic acid with ethanol:

The synthesis typically involves the reaction between ethanol and the corresponding acid in the presence of an acid catalyst such as sulfuric acid under reflux conditions. This process ensures complete conversion of the carboxylic acid into its ethyl ester form.

From Dihydrofuran Derivatives

Drawing from patent information on related compounds, a potential synthetic route may involve:

  • Reaction of 2,3-dihydrofuran with appropriate reagents to introduce the chlorophenyl and methyl substituents

  • Subsequent oxidation steps

  • Final esterification to introduce the ethyl ester group

The reaction typically requires controlled temperature conditions (around 0-20°C for initial steps and 25-100°C for later steps) and anhydrous conditions to prevent side reactions .

Multi-step Synthesis

Based on synthetic approaches to related compounds, a multi-step synthesis might involve:

  • Formation of the appropriately substituted furan ring

  • Introduction of the 4-chlorophenyl group

  • Functionalization at the 3-position to introduce the carboxylic acid or ester group

  • Methylation at the 2-position or strategic introduction of the methyl group earlier in the synthetic sequence

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate, it is valuable to compare it with structurally related compounds:

CompoundCAS NumberMolecular WeightStructural Difference
Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate111787-84-9264.7 g/molReference compound
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate111787-83-8248.25 g/molFluorine instead of chlorine on phenyl ring
Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate175276-64-9278.69 g/molFormyl group instead of methyl group
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methyl-3-furoate306936-30-1363.2 g/molAdditional chlorosulfonyl group at position 4

These structural variations lead to significant differences in physical properties, reactivity patterns, and potential biological activities:

Halogen Substitution Effects

The replacement of chlorine with fluorine in the 4-position of the phenyl ring (as in ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate) alters the electronic properties and lipophilicity of the molecule. Fluorine, being more electronegative than chlorine, creates different electronic distributions within the aromatic system and potentially different intermolecular interactions .

Additional Functional Groups

Chemical Reactivity and Stability

The reactivity profile of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is determined by its functional groups and structural features:

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is particularly important for potential prodrug applications or for generating the free acid for further derivatization .

Aromatic Substitution Reactions

The chlorophenyl group may participate in various aromatic substitution reactions, including nucleophilic aromatic substitution under appropriate conditions. The electron-withdrawing nature of the chlorine substituent activates the aromatic ring toward nucleophilic attack, particularly at the position bearing the halogen.

Furan Ring Reactions

The furan ring can participate in various electrophilic substitution reactions, Diels-Alder reactions, and potentially ring-opening reactions under harsh conditions. The substitution pattern on the furan ring influences the reactivity and regioselectivity of these transformations .

Stability Considerations

Based on the general properties of substituted furans and esters, Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate likely possesses:

  • Stability at room temperature under normal storage conditions

  • Sensitivity to strong acids or bases that could hydrolyze the ester group

  • Potential sensitivity to oxidizing agents that could affect the furan ring

  • Moderate stability to photolytic degradation, though precautions against extended light exposure would be prudent

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